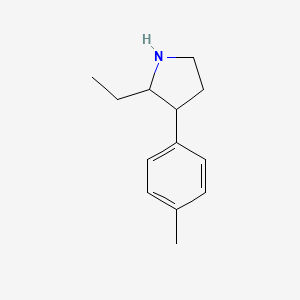

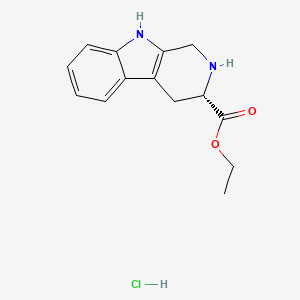

2-Ethyl-3-(4-methylphenyl)pyrrolidine

Overview

Description

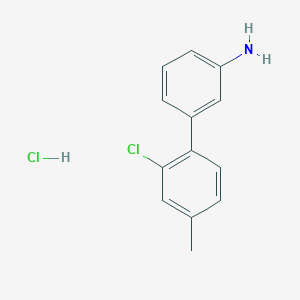

2-Ethyl-3-(4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19N . It belongs to the class of compounds known as pyrrolidines, which are cyclic amines with a five-membered nitrogen-containing ring . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-3-(4-methylphenyl)pyrrolidine are not found in the search results, pyrrolidine compounds in general are known for their versatility in chemical reactions. They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-3-(4-methylphenyl)pyrrolidine is 189.3 . Other physical and chemical properties specific to this compound are not available in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

2-Ethyl-3-(4-methylphenyl)pyrrolidine has been a focus of research for its utility in synthetic organic chemistry. Its structure serves as a versatile intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, demonstrating its role in creating regioselective adducts with high yields and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Moreover, Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes have synthesized trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates, highlighting its application in creating chiral molecules with significant synthetic value (Revial et al., 2000).

Catalysis and Organic Transformations

The compound's derivatives have been explored as ligands in the synthesis of half-sandwich complexes of Ru(II), and complexes of Pd(II) and Pt(II), demonstrating their potential in catalyzing organic reactions. These complexes have shown effectiveness in catalytic Heck and Suzuki–Miyaura coupling reactions, as well as in the catalytic oxidation of alcohols, showcasing the broad utility of 2-Ethyl-3-(4-methylphenyl)pyrrolidine in facilitating various chemical transformations (Singh, Singh, & Singh, 2009).

Antioxidant Activity

Recent studies have also highlighted the antioxidant potential of derivatives of this compound. For instance, the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and their evaluation for antioxidant activity through DPPH assays identified compounds with promising radical scavenging abilities. These insights suggest that derivatives of 2-Ethyl-3-(4-methylphenyl)pyrrolidine could have therapeutic applications owing to their antioxidant properties (Nguyen et al., 2022).

Application in Fluorescence Studies

Furthermore, the incorporation of 2-Ethyl-3-(4-methylphenyl)pyrrolidine derivatives in the synthesis of fluorescent compounds, such as monastrol analogs conjugated with fluorescent coumarin scaffolds, showcases its utility in developing new materials with potential applications in biological imaging and fluorescence studies (Al-Masoudi et al., 2015).

Safety And Hazards

Future Directions

Pyrrolidine compounds, including 2-Ethyl-3-(4-methylphenyl)pyrrolidine, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the structure-activity relationship of these compounds and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

2-ethyl-3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIWPQXKLVGLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-(4-methylphenyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456171.png)

![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456173.png)

![2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456174.png)